4-Isocyanato-TEMPO,Technical grade

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

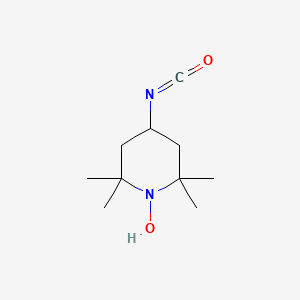

IUPAC Name |

1-hydroxy-4-isocyanato-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMANVPALRSWRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)N=C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Isocyanato-TEMPO from 4-amino-TEMPO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isocyanato-TEMPO, a valuable reagent for spin-labeling applications in biological and materials science research. The synthesis involves the conversion of the primary amine, 4-amino-TEMPO, to the corresponding isocyanate using triphosgene (B27547) as a safer alternative to phosgene (B1210022) gas. This document outlines the reaction principles, detailed experimental protocols, and relevant quantitative data.

Reaction Principle

The conversion of a primary amine to an isocyanate using triphosgene proceeds through the in-situ generation of phosgene. The primary amine, in this case, 4-amino-TEMPO, reacts with the generated phosgene to form an unstable carbamoyl (B1232498) chloride intermediate. Subsequent elimination of hydrogen chloride (HCl) from this intermediate yields the desired isocyanate product, 4-isocyanato-TEMPO. A non-nucleophilic organic base, such as triethylamine (B128534), is incorporated into the reaction mixture to act as an acid scavenger, neutralizing the HCl produced.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isocyanates from primary amines using triphosgene.[1] Optimization may be required for specific laboratory conditions and scales.

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 4-amino-TEMPO | C₉H₁₉N₂O | 171.26 | Starting material |

| Triphosgene | C₃Cl₆O₃ | 296.75 | Phosgene equivalent, handle with extreme caution in a well-ventilated fume hood. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Anhydrous, as an acid scavenger. |

| Anhydrous Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Reaction solvent, must be dry. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For quenching the reaction. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing the organic phase. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying the organic phase. |

| Nitrogen or Argon Gas | N₂ or Ar | - | For maintaining an inert atmosphere. |

2.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Condenser

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Ice-water bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

2.3. Reaction Setup

All glassware must be thoroughly dried before use to prevent the decomposition of triphosgene. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of triphosgene and the in-situ generated phosgene.

Caption: Diagram of the experimental setup for the synthesis of 4-isocyanato-TEMPO.

2.4. Procedure

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-TEMPO (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon gas.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Triphosgene Addition: In a separate, dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred 4-amino-TEMPO solution over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C during the addition.

-

Base Addition: After the complete addition of the triphosgene solution, add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture via a syringe or dropping funnel. Ensure the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction Progression: Once the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the 2250–2275 cm⁻¹ region of the IR spectrum and the disappearance of the N-H stretching bands of the starting amine.

2.5. Workup and Purification

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted phosgene or triphosgene.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. It is important to avoid excessive heating of the flask, as isocyanates have a tendency to polymerize.

-

Purification: The crude 4-isocyanato-TEMPO can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a non-protic eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data

The following table summarizes the stoichiometry for the synthesis of 4-isocyanato-TEMPO.

| Reactant | Molar Equivalents |

| 4-amino-TEMPO | 1.0 |

| Triphosgene | 0.4 |

| Triethylamine | 2.2 |

Note: The yield of the reaction will depend on the specific reaction conditions and purification method employed.

Signaling Pathways and Logical Relationships

The synthesis of 4-isocyanato-TEMPO from 4-amino-TEMPO can be visualized as a multi-step process involving the in-situ generation of the reactive species and subsequent nucleophilic attack and elimination.

Caption: Logical workflow for the synthesis of 4-isocyanato-TEMPO.

Safety Considerations

-

Triphosgene is a toxic and moisture-sensitive substance. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

The reaction generates phosgene in situ, which is a highly toxic gas. Proper ventilation and safety precautions are mandatory.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The workup procedure involving quenching with sodium bicarbonate should be performed carefully to control any gas evolution.

This guide provides a foundational understanding and a practical starting point for the synthesis of 4-isocyanato-TEMPO. Researchers are encouraged to consult relevant literature and adapt the procedures to their specific needs and available resources, always prioritizing safety.

References

Synthesis of 4-Isocyanato-TEMPO: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed synthesis protocol for 4-isocyanato-TEMPO, a valuable reagent for spin-labeling and bioconjugation applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 4-amino-TEMPO, followed by its conversion to the target isocyanate. This document outlines detailed experimental procedures, quantitative data, and safety considerations.

Overview of the Synthetic Pathway

The synthesis of 4-isocyanato-TEMPO is achieved through a two-step reaction sequence starting from 2,2,6,6-tetramethylpiperidine (B32323). The first step involves the synthesis of the key intermediate, 4-amino-TEMPO. The subsequent step is the conversion of the amino group to an isocyanate group using a phosgene (B1210022) equivalent.

Caption: Overall synthetic route to 4-isocyanato-TEMPO.

Experimental Protocols

Step 1: Synthesis of 4-amino-TEMPO

The synthesis of 4-amino-TEMPO from 2,2,6,6-tetramethylpiperidine is a multi-stage process involving acetylation, oxidation, and hydrolysis.[1]

Materials:

-

2,2,6,6-Tetramethylpiperidine

-

Acetic anhydride (B1165640)

-

Diethyl ether (Et2O)

-

Sodium carbonate

-

EDTA sodium salt

-

Sodium tungstate

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Acetylation: Dissolve 2,2,6,6-tetramethylpiperidine in diethyl ether and cool to 0 °C. Add acetic anhydride dropwise and stir for 2 hours at room temperature. The resulting white precipitate, 2,2,6,6-tetramethylpiperidin-4-yl-acetamide, is collected after removing the solvent.

-

Oxidation: The acetamide (B32628) derivative is then oxidized to the corresponding nitroxide radical. The acetamide is mixed with an aqueous solution of sodium carbonate, EDTA sodium salt, and sodium tungstate. The mixture is cooled, and a 30% aqueous solution of hydrogen peroxide is added slowly. The reaction is allowed to proceed for 72 hours at room temperature. The resulting orange precipitate, 1-oxyl-2,2,6,6-tetramethylpiperidine-4-acetamide, is filtered and dried.

-

Hydrolysis: The purified acetamide nitroxide is suspended in a 15% aqueous solution of potassium hydroxide and refluxed for 36 hours. After cooling, the solution is saturated with potassium carbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[1]

Quantitative Data for 4-amino-TEMPO Synthesis:

| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

| Acetylation | 2,2,6,6-Tetramethylpiperidine | Acetic anhydride | Diethyl ether | 2 h | 0 °C to RT | ~75% |

| Oxidation | 2,2,6,6-tetramethylpiperidin-4-yl-acetamide | H₂O₂, Na₂WO₄, EDTA | Water | 72 h | 0 °C to RT | ~90% |

| Hydrolysis | 1-oxyl-2,2,6,6-tetramethylpiperidine-4-acetamide | KOH | Water | 36 h | Reflux | ~92% |

Step 2: Synthesis of 4-isocyanato-TEMPO from 4-amino-TEMPO

This procedure is adapted from a general method for the synthesis of isocyanates from primary amines using triphosgene, a safer alternative to phosgene gas.[2][3][4][5][6]

Safety Precautions: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It can decompose to release phosgene gas, especially at elevated temperatures.[2] All glassware should be thoroughly dried before use.

Materials:

-

4-amino-TEMPO

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene (B28343) (or dichloromethane)

-

Triethylamine (B128534) (Et₃N)

-

Nitrogen or Argon gas

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Inert gas inlet

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask with a magnetic stirrer, a dropping funnel, and a condenser with an inert gas inlet. Purge the system with nitrogen or argon.

-

Reactant Preparation: Dissolve 4-amino-TEMPO (1.0 equivalent) in anhydrous toluene.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (approximately 0.4 equivalents) in anhydrous toluene. Transfer this solution to the dropping funnel.

-

Reaction: Cool the stirred solution of 4-amino-TEMPO to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Base Addition: After the triphosgene addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. A precipitate of triethylammonium (B8662869) chloride will form.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Infrared (IR) spectroscopy. A small aliquot of the reaction mixture should be filtered and its IR spectrum recorded. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the 2250–2275 cm⁻¹ region and the disappearance of the N-H stretching bands of the starting amine.

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Purification: The solvent from the filtrate is removed under reduced pressure. The crude 4-isocyanato-TEMPO can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent.[7][8]

Quantitative Data for 4-isocyanato-TEMPO Synthesis (Adapted):

| Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature |

| 4-amino-TEMPO | Triphosgene | 1 : 0.4 | Anhydrous Toluene | 2-4 h | 0 °C to RT |

| 4-amino-TEMPO | Triethylamine | 1 : 2.2 | Anhydrous Toluene | - | < 10 °C |

Characterization of 4-isocyanato-TEMPO

Physicochemical Properties:

| Property | Value |

| CAS Number | 88418-69-3[9][10][11] |

| Molecular Formula | C₁₀H₁₇N₂O₂[9][10][11] |

| Molecular Weight | 197.26 g/mol [10] |

| Appearance | Crystalline solid[9] |

Spectroscopic Data (Expected):

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2250–2275 cm⁻¹ corresponding to the N=C=O stretching vibration. The N-H stretching bands of the starting material (around 3300-3400 cm⁻¹) should be absent.

-

¹H NMR Spectroscopy: Due to the paramagnetic nature of the TEMPO radical, the proton NMR signals are expected to be significantly broadened.

-

¹³C NMR Spectroscopy: The isocyanate carbon should appear in the region of 120-130 ppm. Other signals corresponding to the piperidine (B6355638) ring carbons will also be present but may be broadened due to the radical.

Logical Workflow for Synthesis and Monitoring

Caption: Experimental workflow for the synthesis and monitoring of 4-isocyanato-TEMPO.

This comprehensive guide provides the necessary details for the successful synthesis and handling of 4-isocyanato-TEMPO. Researchers are advised to adhere to all safety precautions, particularly when working with triphosgene.

References

- 1. rsc.org [rsc.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 8. CN110114339B - Process for preparing aliphatic isocyanates - Google Patents [patents.google.com]

- 9. 4-isocyanato TEMPO | CAS 88418-69-3 | Cayman Chemical | Biomol.com [biomol.com]

- 10. labsolu.ca [labsolu.ca]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Chemical Properties of 4-Isocyanato-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-Isocyanato-TEMPO, is a stable nitroxide radical that serves as a valuable reagent in bioconjugation and spin labeling studies. Its paramount application lies in the site-specific labeling of biomolecules, particularly RNA, to enable structural and dynamic analysis by Electron Paramagnetic Resonance (EPR) spectroscopy. The isocyanate functional group provides a reactive handle for covalent attachment to nucleophilic moieties, such as primary amines, forming stable urea (B33335) linkages. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-Isocyanato-TEMPO.

Core Chemical Properties

4-Isocyanato-TEMPO is a derivative of the well-known stable radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). The presence of the unpaired electron on the nitroxide group is responsible for its paramagnetic nature, which is the basis for its use as a spin probe.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇N₂O₂ | [1] |

| Molecular Weight | 197.26 g/mol | [1] |

| CAS Number | 88418-69-3 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | Typically >85% | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS | [1] |

| Storage | Store at -20°C | [2] |

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of 4-Isocyanato-TEMPO is the strong absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak is typically observed in the range of 2250-2285 cm⁻¹. The exact position can be influenced by the molecular environment and solvent. For many isocyanates, this peak is sharp and isolated, making it a convenient marker for monitoring reactions involving the isocyanate group[3][4].

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Isocyanate (-N=C=O) | ~2270 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a nitroxide radical, 4-Isocyanato-TEMPO exhibits a characteristic three-line EPR spectrum in solution at room temperature. This pattern arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The g-factor for TEMPO and its derivatives is typically close to that of a free electron (g ≈ 2.006)[5]. The hyperfine coupling constant (aN) is sensitive to the polarity of the solvent.

Reactivity Profile

The reactivity of 4-Isocyanato-TEMPO is dominated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles.

Reaction with Amines

Primary amines are highly reactive towards isocyanates, forming stable urea linkages. This is the most common reaction utilized for spin-labeling biomolecules. For instance, the 2'-amino group of a modified RNA readily attacks the isocyanate carbon of 4-Isocyanato-TEMPO.

Reaction with Alcohols

Alcohols react with isocyanates to form urethane (B1682113) linkages. This reaction is generally slower than the reaction with primary amines and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate[6].

Reaction with Water

Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This is a potential side reaction and should be considered when working in aqueous or non-anhydrous conditions.

Stability and Storage

4-Isocyanato-TEMPO should be stored at -20°C to minimize degradation[2]. Isocyanates are sensitive to moisture and can react with water from the atmosphere. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to handle it in a dry environment. The stability of TEMPO and its derivatives can be affected by acidic conditions and high temperatures, which can lead to disproportionation or decomposition[7].

Experimental Protocols

Synthesis of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO can be synthesized from the commercially available 4-amino-TEMPO by reaction with diphosgene[8][9].

Materials:

-

4-amino-TEMPO

-

Diphosgene (or a phosgene (B1210022) equivalent)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 4-amino-TEMPO in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of diphosgene in the same solvent to the cooled 4-amino-TEMPO solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, the solvent is typically removed under reduced pressure.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. TEMPO [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. anexib.com [anexib.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Isocyanato-TEMPO CAS number and molecular weight

An In-depth Technical Guide to 4-Isocyanato-TEMPO

For researchers, scientists, and drug development professionals, 4-Isocyanato-TEMPO is a crucial molecule for investigating the structure and dynamics of biomolecules. This technical guide provides comprehensive information on its chemical properties, synthesis, and key applications, particularly as a spin-labeling reagent.

Core Properties of 4-Isocyanato-TEMPO

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-Isocyanato-TEMPO, is a stable nitroxide radical that serves as a valuable tool in biochemical and biophysical research. Its utility stems from the presence of both a reactive isocyanate group and a paramagnetic TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) moiety.

Quantitative Data Summary

The fundamental physicochemical properties of 4-Isocyanato-TEMPO are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 88418-69-3[1][2][3][4] |

| Molecular Formula | C₁₀H₁₇N₂O₂[1][2][4] |

| Molecular Weight | 197.26 g/mol [1] (also cited as 197.3 g/mol [2] and 197.258 g/mol [4]) |

| Appearance | Orange to Very Dark Red-Brown Solid[1] |

| Purity | >85%[2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml, PBS (pH 7.2): 10 mg/ml[2] |

| λmax | 451 nm[2] |

Synthesis and Commercial Availability

4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO and diphosgene[1]. The synthesis involves the reaction of the primary amine group of 4-amino-TEMPO with diphosgene to form the isocyanate. While the synthesis is achievable in a laboratory setting, 4-Isocyanato-TEMPO is also commercially available from various chemical suppliers, which can expedite research timelines[1][2][3].

Application in Spin Labeling of Nucleic Acids

A primary application of 4-Isocyanato-TEMPO is in site-directed spin labeling (SDSL) of nucleic acids, particularly RNA, for structural and dynamic studies using Electron Paramagnetic Resonance (EPR) spectroscopy[1][2]. The isocyanate group reacts specifically with an amino group introduced at a desired position in the nucleic acid, forming a stable and rigid urea (B33335) linkage[1]. This covalent attachment of the TEMPO spin label provides a paramagnetic probe to report on the local environment, solvent accessibility, and distances within the biomolecule.

Experimental Protocol: Spin Labeling of 2'-Amino-Modified RNA

The following protocol outlines the general steps for coupling 4-Isocyanato-TEMPO to a 2'-amino-modified oligonucleotide:

-

Preparation of Reagents:

-

Dissolve the 2'-amino-modified oligonucleotide in an appropriate buffer (e.g., a buffered solution at a slightly basic pH to ensure the amino group is deprotonated and reactive).

-

Prepare a fresh solution of 4-Isocyanato-TEMPO in a compatible organic solvent like DMF or DMSO.

-

-

Coupling Reaction:

-

Add the 4-Isocyanato-TEMPO solution to the oligonucleotide solution. The molar ratio of the labeling reagent to the oligonucleotide should be optimized, but a molar excess of the isocyanate is typically used to ensure complete labeling.

-

Incubate the reaction mixture under controlled temperature and time. The reaction progress can be monitored using techniques like HPLC or mass spectrometry.

-

-

Purification of the Labeled Oligonucleotide:

-

Once the reaction is complete, the spin-labeled oligonucleotide needs to be purified from the unreacted labeling reagent and any byproducts. This is commonly achieved through methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

-

-

Characterization:

-

The successful incorporation of the spin label can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the 4-Isocyanato-TEMPO molecule.

-

The concentration and labeling efficiency can be determined using UV-Vis spectroscopy.

-

The resulting 2'-ureido-linked spin-labeled nucleic acid is then ready for analysis by EPR spectroscopy to investigate its structure and dynamics[1]. This technique has been instrumental in studying systems like the HIV-1 transactivation response RNA and hammerhead ribozyme dynamics[2].

Caption: Workflow for spin labeling of RNA with 4-Isocyanato-TEMPO.

Reactivity with Proteins

The isocyanate group of 4-Isocyanato-TEMPO is also reactive towards nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group[5]. This reactivity allows for the spin-labeling of proteins to study their structure, dynamics, and interactions. The reaction with amino acids results in the formation of carbamoyl (B1232498) adducts[6]. While the TEMPO moiety itself can act as a scavenger of protein radicals, the isocyanate functionality provides a means for covalent attachment, making it a versatile tool for protein biochemistry[7][8]. The specific reactivity and stability of the resulting adducts can be influenced by factors such as pH and the local environment of the amino acid residue[5][6].

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of 4-Isocyanato-TEMPO in defined cellular signaling pathways. Its primary role is as an exogenous probe for biophysical studies rather than as an endogenous signaling molecule or a modulator of specific pathways. The broader class of TEMPO derivatives has been investigated for their antioxidant properties and potential to modulate redox-sensitive signaling, but these studies are not specific to the isocyanato derivative[9].

References

- 1. researchgate.net [researchgate.net]

- 2. 4-isocyanato TEMPO | CAS 88418-69-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 4-isocyanato TEMPO | CAS 88418-69-3 | TargetMol | Biomol.com [biomol.com]

- 4. biocat.com [biocat.com]

- 5. 2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nitroxide TEMPO is an efficient scavenger of protein radicals: cellular and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

Solubility of 4-Isocyanato-TEMPO in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl), a critical reagent in bioconjugation and spin-labeling studies. Understanding the solubility of this compound is paramount for its effective use in various experimental workflows, including Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of biomolecules.

Core Topic: Solubility Profile of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO is a derivative of the stable nitroxide radical TEMPO, functionalized with a reactive isocyanate group. This feature allows for its covalent attachment to nucleophilic groups on biomolecules, such as the 2'-amino group of RNA, to introduce a spin label. The solubility of 4-Isocyanato-TEMPO in organic solvents is a crucial factor for optimizing labeling reactions, purification processes, and overall experimental success.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 4-Isocyanato-TEMPO in various solvents. This data is essential for preparing stock solutions and performing labeling reactions under optimal conditions.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] |

| Ethanol | 30[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[1] |

Note: The provided data is based on available information and may vary depending on the specific experimental conditions, such as temperature and the purity of the solute and solvent.

Experimental Protocols

General Protocol for Determining the Solubility of 4-Isocyanato-TEMPO

Given the reactive nature of the isocyanate group, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following is a general guideline, adapted from protocols for other reactive isocyanates, that can be modified for specific laboratory conditions.[2]

Objective: To determine the solubility of 4-Isocyanato-TEMPO in a given anhydrous organic solvent at a specific temperature.

Materials:

-

4-Isocyanato-TEMPO (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., nitrogen or argon)

-

Glass vials with PTFE-lined screw caps

-

Gas-tight syringe

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

-

Sample Preparation: Under a continuous stream of inert gas, add a precise volume of the anhydrous solvent to a series of vials. Seal the vials and allow them to equilibrate to the desired temperature in a constant temperature bath.

-

Addition of Solute: Using a gas-tight syringe, carefully add incrementally increasing and known masses of 4-Isocyanato-TEMPO to each vial.

-

Equilibration: After each addition, tightly cap the vial and stir the mixture vigorously for a predetermined period to ensure that equilibrium is reached.

-

Visual Observation (Qualitative Assessment): Carefully inspect each vial for the presence of any undissolved solid. The vial with the highest concentration that shows complete dissolution provides an initial estimate of the solubility.

-

Quantitative Analysis:

-

Prepare a saturated solution by adding an excess of 4-Isocyanato-TEMPO to a vial containing a known volume of the solvent.

-

Allow the solution to stir at a constant temperature for an extended period to ensure equilibrium.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the sample with a known volume of the same anhydrous solvent.

-

Determine the concentration of 4-Isocyanato-TEMPO in the diluted sample using a pre-calibrated analytical technique (e.g., UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Safety Precautions:

-

All manipulations involving 4-Isocyanato-TEMPO should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

-

Any excess 4-Isocyanato-TEMPO and contaminated glassware should be carefully quenched with a suitable reagent, such as an alcohol solution (e.g., isopropanol).

Mandatory Visualizations

Experimental Workflow for Site-Directed Spin Labeling of RNA

The primary application of 4-Isocyanato-TEMPO is in the site-directed spin labeling of RNA for structural and dynamic studies using EPR spectroscopy. The following diagram illustrates the key steps in this experimental workflow.[3][4]

Caption: Workflow for RNA spin labeling with 4-Isocyanato-TEMPO.

This guide provides essential information on the solubility of 4-Isocyanato-TEMPO for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. A thorough understanding of its solubility characteristics is fundamental to the successful application of this versatile spin-labeling reagent in advanced structural and dynamic studies of biomolecules.

References

The Mechanism of 4-Isocyanato-TEMPO as a Spin Label: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of 4-Isocyanato-TEMPO as a spin label for studying the structure and dynamics of biomolecules. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this powerful technique.

Introduction to 4-Isocyanato-TEMPO Spin Labeling

Site-directed spin labeling (SDSL) is a powerful biophysical technique that utilizes a paramagnetic probe, or "spin label," to introduce an unpaired electron into a specific site within a biomolecule. This allows for the investigation of the local environment, solvent accessibility, secondary and tertiary structure, and conformational changes of proteins and nucleic acids using Electron Paramagnetic Resonance (EPR) spectroscopy. 4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Isocyanato-TEMPO) is a versatile spin labeling reagent due to the high reactivity of its isocyanate group towards primary amines, forming stable urea (B33335) linkages.

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety is a stable nitroxide radical. The unpaired electron is localized in the N-O bond, and its EPR spectrum is sensitive to the rotational motion of the nitroxide. When 4-Isocyanato-TEMPO is covalently attached to a biomolecule, the dynamics of the spin label, and thus the shape of the EPR spectrum, are influenced by the local structure and dynamics of the biomolecule at the attachment site.

Synthesis of 4-Isocyanato-TEMPO

4-Isocyanato-TEMPO is synthesized from its precursor, 4-amino-TEMPO, through a reaction with a phosgene (B1210022) equivalent, typically diphosgene or triphosgene (B27547). The use of triphosgene, a solid, is generally preferred for safety reasons over the highly toxic phosgene gas. The reaction involves the conversion of the primary amine into an isocyanate group.

Caption: Synthesis of 4-Isocyanato-TEMPO from 4-amino-TEMPO.

Experimental Protocol: Synthesis of 4-Isocyanato-TEMPO

This protocol is adapted from procedures for the synthesis of isocyanates from primary amines using triphosgene.[1]

Materials:

-

4-amino-TEMPO

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene (B28343) (or dichloromethane)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve 4-amino-TEMPO (1.0 equivalent) in anhydrous toluene.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

-

Addition of Triphosgene: Slowly add the triphosgene solution dropwise to the stirred 4-amino-TEMPO solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it may generate phosgene in situ. Appropriate personal protective equipment (PPE) should be worn at all times.

Mechanism of Spin Labeling

The primary mechanism of 4-Isocyanato-TEMPO as a spin label is the nucleophilic addition of a primary amine to the highly electrophilic carbon atom of the isocyanate group. This reaction forms a stable and chemically robust urea linkage. In proteins, the most common sites for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[2][3] The reaction with the hydroxyl groups of serine, threonine, and tyrosine to form a urethane (B1682113) linkage is also possible but generally less favorable under physiological conditions.[4]

Caption: Reaction of 4-Isocyanato-TEMPO with a primary amine.

The reactivity of isocyanates with amino groups is pH-dependent. At neutral or slightly basic pH, the deprotonated form of the primary amines is more nucleophilic, favoring the reaction.

Experimental Protocol: Spin Labeling of a Protein

This is a general protocol for labeling a protein with 4-Isocyanato-TEMPO. Optimization may be required for specific proteins.[5][6]

Materials:

-

Purified protein with accessible primary amine groups

-

4-Isocyanato-TEMPO

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Note: Avoid buffers containing primary amines like Tris.

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the labeling buffer to a concentration of 1-10 mg/mL.

-

Spin Label Preparation: Prepare a stock solution of 4-Isocyanato-TEMPO in anhydrous DMF or DMSO.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 4-Isocyanato-TEMPO stock solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Removal of Unreacted Label:

-

Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer to separate the labeled protein from the unreacted spin label.

-

-

Characterization:

-

Determine the labeling efficiency by EPR spectroscopy or mass spectrometry.

-

Confirm the integrity and activity of the labeled protein using appropriate functional assays.

-

EPR Spectroscopy of Spin-Labeled Biomolecules

The EPR spectrum of a nitroxide spin label provides information about its rotational mobility. A rapidly tumbling spin label in a low-viscosity solution will exhibit a sharp three-line spectrum. Conversely, a highly immobilized spin label will produce a broad, anisotropic spectrum. The shape of the spectrum is characterized by several parameters, including the g-factor and the hyperfine coupling constant (A).

Experimental Protocol: EPR Data Acquisition

This is a general protocol for acquiring continuous-wave (CW) EPR data for a spin-labeled protein sample.[7][8]

Equipment:

-

X-band EPR spectrometer

-

Capillary tubes

-

Liquid nitrogen dewar (for frozen samples)

Procedure:

-

Sample Preparation: Concentrate the spin-labeled protein sample to a suitable concentration (typically 50-200 µM).

-

Loading the Sample: Load the sample into a capillary tube.

-

Spectrometer Setup:

-

Tune the microwave bridge and the resonator.

-

Set the microwave frequency and power.

-

Set the magnetic field sweep width and center field.

-

Set the modulation frequency and amplitude.

-

Set the time constant and conversion time.

-

-

Data Acquisition:

-

For room temperature measurements, place the capillary in the resonator.

-

For frozen solution measurements, flash-freeze the sample in liquid nitrogen and place it in a dewar within the resonator.

-

Acquire the EPR spectrum. Multiple scans may be averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum can be analyzed to determine the mobility of the spin label and to extract information about the local environment.

-

Quantitative Data

The following tables summarize key quantitative data related to 4-Isocyanato-TEMPO and its use as a spin label.

Table 1: Synthesis and Labeling Reaction Parameters

| Parameter | Value/Range | Reference |

| Synthesis | ||

| Reactant Molar Ratio (4-amino-TEMPO:Triphosgene) | 1 : 0.4 | [1] |

| Typical Yield | >90% | [9] |

| Protein Labeling | ||

| Molar Excess of Label | 10-20 fold | [6] |

| Reaction Time | 2-4 hours (RT) or overnight (4°C) | [5] |

| Typical Labeling Efficiency | 40-90% (protein dependent) | [10][11] |

Table 2: EPR Spectroscopic Parameters for TEMPO Derivatives

| Parameter | Typical Value (in solution) | Reference |

| g-factor (isotropic) | ~2.006 | [12] |

| gₓₓ | ~2.009 - 2.010 | [13] |

| gᵧᵧ | ~2.006 | [13] |

| gzz | ~2.002 - 2.003 | [13] |

| Hyperfine Coupling Constant (Aiso) for ¹⁴N | 15-17 G (42-48 MHz) | |

| Aₓₓ | ~6-7 G | [13] |

| Aᵧᵧ | ~6-7 G | [13] |

| Azz | ~32-36 G | [13] |

Note: The exact values of g and A are sensitive to the polarity and proticity of the local environment.

Workflow and Applications

The overall workflow for using 4-Isocyanato-TEMPO as a spin label involves synthesis of the label, covalent attachment to the biomolecule of interest, purification of the conjugate, and subsequent analysis by EPR spectroscopy.

Caption: General workflow for site-directed spin labeling.

Applications in Drug Development and Research:

-

Characterizing Protein-Ligand Interactions: Changes in the EPR spectrum upon ligand binding can reveal conformational changes in the protein.

-

Mapping Protein Structure: By introducing two spin labels, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing structural constraints.

-

Investigating Protein Dynamics: The mobility of the spin label provides insights into the flexibility of the protein backbone and side chains.

-

Studying Protein Folding and Misfolding: SDSL-EPR can be used to monitor the structural changes that occur during protein folding and aggregation.

-

Probing Membrane Protein Structure and Function: Spin labeling is a powerful tool for studying the structure and dynamics of membrane-embedded proteins in a native-like environment.

Conclusion

4-Isocyanato-TEMPO is a valuable tool for researchers and drug development professionals for the site-directed spin labeling of proteins and other biomolecules. Its straightforward synthesis, specific reactivity with primary amines, and the sensitivity of the TEMPO moiety's EPR spectrum to the local environment make it a powerful probe for investigating molecular structure and dynamics. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful application of this technique.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy [bonndoc.ulb.uni-bonn.de]

- 6. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]

- 8. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. rsc.org [rsc.org]

- 11. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Labeling with Isobaric Tags Yields Higher Identification Rates Using iTRAQ 4-Plex Compared to TMT 6-Plex and iTRAQ 8-Plex on LTQ Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Unseen Dance: A Technical Guide to TEMPO Derivatives for Spin Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, understanding the structure, dynamics, and interactions of biomolecules is paramount. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to illuminate these molecular ballets. At the heart of this technique lies the spin label, a small paramagnetic molecule that acts as a reporter. Among the most versatile and widely used spin labels are derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. This in-depth technical guide provides a comprehensive overview of TEMPO derivatives for spin labeling, detailing their synthesis, application, and the interpretation of the data they yield.

Core Principles of TEMPO-Based Spin Labeling

Spin labels are stable free radicals that can be covalently attached to a specific site in a biomolecule, such as a protein or nucleic acid.[1] The unpaired electron of the nitroxide group in TEMPO derivatives serves as a sensitive probe of its local environment.[1] When the labeled biomolecule is analyzed by EPR spectroscopy, the resulting spectrum provides a wealth of information about the labeled site, including:

-

Solvent Accessibility: The degree of exposure of the labeled site to the surrounding solvent.

-

Local Dynamics: The mobility of the spin label, which reflects the flexibility of the biomolecular backbone and side chains in that region.

-

Inter-residue Distances: By introducing two spin labels, the distance between them can be measured, typically in the range of 8 to 80 Å, using pulsed EPR techniques like Double Electron-Electron Resonance (DEER).

-

Conformational Changes: Alterations in protein or nucleic acid conformation upon ligand binding, folding, or interaction with other molecules can be monitored through changes in the EPR spectrum.

The power of SDSL lies in its ability to provide site-specific information on large and complex biomolecular systems that may be challenging to study by other structural biology techniques like X-ray crystallography or NMR spectroscopy.[2]

A Toolkit of TEMPO Derivatives

A variety of TEMPO derivatives have been synthesized, each with a specific reactive group designed to target a particular functional group on a biomolecule. The choice of derivative depends on the target biomolecule and the specific research question.

| Derivative Name | Reactive Group | Target Functional Group | Primary Application |

| MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate) | Methanethiosulfonate | Thiol (-SH) | Site-directed spin labeling of cysteine residues in proteins. |

| 4-Isocyanato-TEMPO | Isocyanate (-NCO) | Amine (-NH2) | Labeling of 2'-amino groups in nucleic acids and lysine (B10760008) residues in proteins. |

| TEMPO-Azide | Azide (-N3) | Alkyne | "Click chemistry" conjugation to alkyne-modified biomolecules.[3] |

| TEMPO-TEG-Azide | Azide (-N3) with a tetraethylene glycol linker | Alkyne | "Click chemistry" with a flexible, long linker to probe the general environment of a biomolecule.[3] |

| 4-Amino-TEMPO | Amine (-NH2) | Carboxylic acids (after activation), aldehydes, ketones | Precursor for synthesis of other derivatives; can be coupled to other molecules. |

| 4-Carboxy-TEMPO | Carboxylic acid (-COOH) | Amines (after activation) | Labeling of amine-containing molecules. |

| 4-Hydroxy-TEMPO (TEMPOL) | Hydroxyl (-OH) | - | Often used as a soluble spin probe to study solution properties. |

Experimental Protocols

Detailed methodologies are crucial for successful spin labeling experiments. Below are representative protocols for the synthesis of a key TEMPO derivative and for the labeling of proteins and oligonucleotides.

Synthesis of 4-Isocyanato-TEMPO from 4-Amino-TEMPO

This protocol describes the synthesis of a key reagent for labeling amine groups.

Materials:

-

4-Amino-TEMPO

-

Diphosgene or Triphosgene (B27547)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Inert gas atmosphere (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve 4-Amino-TEMPO in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Phosgene Equivalent: Slowly add a solution of diphosgene or triphosgene in the same anhydrous solvent to the cooled 4-Amino-TEMPO solution with vigorous stirring. The molar ratio should be carefully controlled.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield pure 4-isocyanato-TEMPO.

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as mass spectrometry and infrared spectroscopy (to confirm the presence of the isocyanate group).

Site-Directed Spin Labeling of a Cysteine Residue in a Protein with MTSL

This protocol outlines the steps for labeling a specific cysteine residue in a protein.

Materials:

-

Purified protein with a single cysteine residue

-

MTSL (methanethiosulfonate spin label)

-

Labeling buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Reducing agent (e.g., DTT or TCEP)

-

Desalting column

-

Acetonitrile (B52724) or DMSO for MTSL stock solution

Procedure:

-

Protein Preparation: The purified protein should be in a suitable buffer. If the protein has been stored in the presence of a reducing agent like DTT, it must be removed to prevent it from reacting with the MTSL.

-

Reduction of Cysteine: Incubate the protein with a 5-10 fold molar excess of a reducing agent (e.g., DTT) for 30-60 minutes at room temperature to ensure the target cysteine is in its reduced, reactive state.

-

Removal of Reducing Agent: Remove the reducing agent using a desalting column equilibrated with the labeling buffer.

-

Labeling Reaction: Immediately after removing the reducing agent, add a 10-20 fold molar excess of MTSL (from a concentrated stock solution in acetonitrile or DMSO) to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

-

Removal of Excess Label: After the incubation period, remove the unreacted MTSL using a desalting column or dialysis against the desired buffer for subsequent experiments.

-

Verification of Labeling: The efficiency of the labeling reaction should be verified. This can be done by mass spectrometry, where a mass increase of approximately 185 Da per MTSL molecule is expected. Alternatively, the labeling efficiency can be quantified by comparing the double integral of the EPR spectrum of the labeled protein with that of a known concentration of a nitroxide standard.

Spin Labeling of an Alkyne-Modified Oligonucleotide via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling oligonucleotides.[4]

Materials:

-

Alkyne-modified oligonucleotide

-

TEMPO-Azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or THPTA)

-

Reaction buffer (e.g., phosphate buffer)

-

DMSO or other suitable organic solvent for dissolving reagents

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in water or buffer.

-

Prepare a stock solution of TEMPO-Azide in DMSO.

-

Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water or a suitable buffer.[5]

-

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEMPO-Azide, the copper ligand, and CuSO4.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.

-

Purification: Once the reaction is complete, the spin-labeled oligonucleotide is purified from the excess reagents and catalyst. This is typically achieved by ethanol (B145695) precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in TEMPO spin labeling, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for site-directed spin labeling of a protein with MTSL.

Caption: General workflow for labeling an oligonucleotide using click chemistry.

Caption: Logical flow from biomolecule to structural insights using SDSL-EPR.

Data Presentation and Interpretation

The shape and parameters of the EPR spectrum of a TEMPO spin label are highly sensitive to its rotational motion. This motion, in turn, is dictated by the local environment of the labeled site.

-

Fast Tumbling (Low Viscosity/High Flexibility): In a low-viscosity environment or at a highly flexible site, the spin label tumbles rapidly, resulting in a sharp three-line EPR spectrum. The rotational correlation time (τc) is short.

-

Slow Tumbling (High Viscosity/Restricted Motion): In a more viscous environment or at a sterically hindered site, the rotational motion of the spin label is restricted. This leads to a broadening of the spectral lines and a more complex lineshape. The rotational correlation time (τc) is long.

-

Immobilized (Rigid Environment): In a rigid or "frozen" state, the spin label is essentially immobile, giving rise to a broad, anisotropic "powder" spectrum.

The following table summarizes key EPR spectral parameters that can be extracted and their interpretation:

| EPR Spectral Parameter | Description | Interpretation |

| g-factor | The position of the center of the EPR spectrum. | Provides information about the electronic environment of the nitroxide radical. |

| Hyperfine Coupling Constant (A) | The splitting between the spectral lines, arising from the interaction of the unpaired electron with the nitrogen nucleus. | Sensitive to the polarity of the local environment. |

| Rotational Correlation Time (τc) | A measure of the timescale of the rotational motion of the spin label. | Reflects the local viscosity and the flexibility of the attachment site. |

| Linewidth | The width of the individual spectral lines. | Influenced by the rate of motion and interactions with other paramagnetic species (e.g., molecular oxygen). |

By analyzing these parameters, researchers can gain quantitative insights into the structure and dynamics of the labeled biomolecule. For instance, a change in the hyperfine coupling constant upon ligand binding can indicate a change in the polarity of the binding pocket. Similarly, a decrease in the rotational correlation time might suggest an increase in the flexibility of a particular protein loop.

Conclusion

TEMPO derivatives have become indispensable tools in the study of biomolecular structure and function. Their chemical versatility allows for their site-specific incorporation into a wide range of biomolecules, and the sensitivity of their EPR spectra to the local environment provides a powerful means of probing molecular dynamics and interactions. As new derivatives and EPR techniques continue to be developed, the "unseen dance" of molecules will become increasingly visible, paving the way for new discoveries in basic research and the development of novel therapeutics.

References

An In-depth Technical Guide to the Reaction of 4-Isocyanato-TEMPO with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 4-Isocyanato-TEMPO and primary amines. This reaction is a cornerstone of site-directed spin labeling (SDSL), a powerful biophysical technique used to investigate the structure, dynamics, and interactions of macromolecules. By covalently attaching the stable nitroxyl (B88944) radical TEMPO to a molecule of interest, researchers can employ Electron Paramagnetic Resonance (EPR) spectroscopy to gain insights crucial for drug discovery and development.

Core Reaction Mechanism

The fundamental reaction between 4-Isocyanato-TEMPO and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a stable urea (B33335) linkage (-NH-CO-NH-), covalently bonding the TEMPO moiety to the target molecule.

The reaction is generally rapid and proceeds efficiently under mild conditions, making it highly suitable for modifying sensitive biological molecules. Primary aliphatic amines are particularly reactive with isocyanates. The reaction requires no catalyst and is chemoselective for primary and secondary amines over other functional groups like alcohols or thiols under typical conditions.

A Technical Guide to 4-Isocyanato-TEMPO: Unveiling the Critical Differences Between Technical and High Purity Grades for Advanced Research

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 4-Isocyanato-TEMPO, a critical spin-labeling reagent. The focus of this guide is to elucidate the distinctions between technical grade and high purity 4-Isocyanato-TEMPO, enabling informed decisions for experimental design and application.

Introduction to 4-Isocyanato-TEMPO

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, or 4-Isocyanato-TEMPO, is a stable nitroxyl (B88944) radical that serves as a valuable tool in various scientific disciplines. Its primary application lies in the spin-labeling of biomolecules, such as RNA, for structural and dynamic analysis using Electron Paramagnetic Resonance (EPR) spectroscopy. The isocyanate functional group allows for covalent attachment to nucleophilic sites on target molecules.

The selection of the appropriate grade of 4-Isocyanato-TEMPO is paramount to the success and reproducibility of research outcomes. This guide will delineate the key characteristics, potential impurities, and analytical considerations for both technical and high purity grades.

Technical Grade vs. High Purity: A Comparative Analysis

The primary distinction between technical and high purity grades of 4-Isocyanato-TEMPO lies in their level of purity and the presence of impurities. While "high purity" is often defined by a specific percentage (e.g., >85%), "technical grade" implies a product suitable for general applications where high purity is not a critical requirement.

| Feature | Technical Grade | High Purity Grade |

| Purity | Variable, generally lower than high purity grade. May contain significant levels of impurities. | Typically >85% purity.[1][2] |

| Appearance | May vary from orange to a very dark red-brown solid.[3] | Crystalline solid.[1] |

| Potential Impurities | - Unreacted 4-amino-TEMPO- Byproducts from the phosgenation reaction- Dimeric or polymeric isocyanates- Residual solvents | - Trace amounts of starting materials- Minimal side-reaction products |

| Recommended Use | - Initial exploratory studies- Applications where absolute quantification is not critical- Large-scale reactions where cost is a primary factor | - Quantitative EPR studies- Experiments requiring high reproducibility and accuracy- Labeling of sensitive biological samples |

Synthesis and Potential Impurities

The synthesis of 4-Isocyanato-TEMPO typically involves the reaction of 4-amino-TEMPO with a phosgene (B1210022) equivalent. Understanding this process is crucial for anticipating potential impurities that may be present in the final product, particularly in the technical grade material.

The primary impurity of concern is unreacted 4-amino-TEMPO, which can compete with the desired isocyanate for binding sites on the target molecule. Other potential impurities include the corresponding urea (B33335) formed by the reaction of the isocyanate with any water present, and di-TEMPO-urea from the reaction of 4-isocyanato-TEMPO with unreacted 4-amino-TEMPO. Technical grade material may contain higher levels of these byproducts.

Experimental Protocols: Analytical Characterization

To ensure the quality and suitability of 4-Isocyanato-TEMPO for a specific application, a thorough analytical characterization is essential. The following are key experimental methods for assessing purity and identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for identifying the isocyanate functional group.

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample in the mid-infrared range (4000-400 cm⁻¹).

-

Key Spectral Features:

-

A strong, sharp absorption band around 2270-2250 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group.

-

The absence of significant broad peaks in the 3500-3300 cm⁻¹ region indicates the absence of substantial amounts of amine (from unreacted starting material or hydrolysis) or alcohol impurities.

-

References

Commercial Availability and Technical Applications of 4-Isocyanato-TEMPO: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Isocyanato-TEMPO, a crucial reagent for researchers in life sciences, particularly those involved in the study of nucleic acids. This document details its commercial availability, key technical specifications, and established experimental protocols for its primary application as a spin-labeling agent for RNA analysis via Electron Paramagnetic Resonance (EPR) spectroscopy.

Commercial Availability

4-Isocyanato-TEMPO, identified by CAS number 88418-69-3, is readily available from several reputable chemical suppliers. Researchers can procure this reagent from companies including Santa Cruz Biotechnology, TargetMol (distributed by BioCat and Biomol.com), Pharmaffiliates, and Cayman Chemical (also available through Biomol.com). This widespread availability facilitates its integration into various research and development workflows.

Technical Data

A comprehensive summary of the key quantitative data for 4-Isocyanato-TEMPO is presented in Table 1. This information is crucial for experimental planning, safety considerations, and data analysis.

| Property | Value | Citations |

| CAS Number | 88418-69-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₇N₂O₂• | [1][2][3][4] |

| Molecular Weight | ~197.26 g/mol | [1][2][3] |

| Appearance | Orange to Very Dark Red-Brown Solid | [3] |

| Purity | >85% | [1][4] |

| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [3] |

Core Application: Spin-Labeling of RNA for EPR Spectroscopy

The primary application of 4-Isocyanato-TEMPO is as a spin-labeling reagent, particularly for the site-specific modification of RNA. The stable nitroxide radical within the TEMPO moiety allows for the analysis of the structure, dynamics, and conformational changes of RNA molecules using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][4] The isocyanate group reacts specifically with primary amino groups, such as those introduced at the 2'-position of a nucleotide, to form a stable urea (B33335) linkage.[5]

Experimental Workflow for RNA Labeling

The general workflow for labeling 2'-amino-modified RNA with 4-Isocyanato-TEMPO and subsequent analysis is depicted in the following diagram.

Detailed Experimental Protocol: Labeling of 2'-Amino-Modified RNA

The following protocol is a detailed methodology for the covalent attachment of 4-Isocyanato-TEMPO to a 2'-amino-modified RNA oligonucleotide.

Materials:

-

2'-amino-modified RNA (e.g., 5′-GACCUCG(2′-NH₂U)AUCGUG-3′)

-

4-Isocyanato-TEMPO

-

Dimethylformamide (DMF), anhydrous

-

Boric acid buffer (70 mM, pH 8.6)

-

Rock salt/ice water bath

-

Standard laboratory equipment for RNA handling and purification (e.g., phenol/chloroform, ethanol, HPLC system)

Procedure:

-

RNA Preparation: To a solution of the 2'-amino-modified RNA (30 nmol), which has been previously precipitated to exchange ammonium (B1175870) ions with sodium ions, in boric acid buffer (15 µL, 70 mM, pH 8.6), add formamide (9 µL).[5]

-

Reaction Setup: Cool the resulting RNA solution in a rock salt/ice water bath to -8 °C.[5] It is advisable to perform this reaction in a cold room (4 °C) to maintain a low temperature during reagent transfers.[5]

-

Labeling Reagent Preparation: Prepare a solution of 4-Isocyanato-TEMPO in anhydrous DMF. The exact concentration will depend on the scale of the reaction and should be optimized.

-

Labeling Reaction: Add the 4-Isocyanato-TEMPO solution to the cooled RNA solution. The reaction proceeds via the nucleophilic attack of the 2'-amino group on the isocyanate, forming a stable urea linkage.

-

Reaction Quenching and Purification: After the desired reaction time (which may require optimization), the reaction can be quenched. The spin-labeled RNA is then purified from unreacted labeling reagent and other components. Standard RNA purification methods such as phenol/chloroform extraction followed by ethanol precipitation can be employed.[6] For higher purity, purification by high-performance liquid chromatography (HPLC) is recommended.[2]

Reaction Mechanism

The underlying chemical transformation in the labeling process is the reaction between the isocyanate group of 4-Isocyanato-TEMPO and the primary amino group on the modified RNA.

Analysis by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the nitroxide radical in TEMPO.[7] When 4-Isocyanato-TEMPO is incorporated into an RNA molecule, the resulting EPR spectrum provides valuable information about the local environment of the spin label, including its mobility and accessibility to the solvent. By introducing two spin labels at different sites within an RNA molecule, distance measurements between the labels can be performed using pulsed EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR or DEER), providing insights into the global fold and conformational changes of the RNA.[2]

A typical EPR spectrum of a TEMPO-labeled RNA will show characteristic hyperfine splitting due to the interaction of the unpaired electron with the nitrogen nucleus. The shape and width of the spectral lines are sensitive to the rotational motion of the nitroxide radical, which in turn is influenced by the dynamics of the RNA molecule to which it is attached.

Conclusion

4-Isocyanato-TEMPO is a commercially accessible and indispensable tool for researchers investigating the structure and dynamics of RNA. The well-established protocols for its use in spin-labeling, coupled with the power of EPR spectroscopy, provide a robust platform for gaining critical insights into the function of these vital biological macromolecules. This guide serves as a foundational resource for the effective implementation of 4-Isocyanato-TEMPO in drug discovery and fundamental biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snorrisi.hi.is [snorrisi.hi.is]

- 4. Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2'-Amino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

safety and handling of 4-Isocyanato-TEMPO

An In-depth Technical Guide on the Safety and Handling of 4-Isocyanato-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, or 4-Isocyanato-TEMPO, is a stable nitroxyl (B88944) radical and a valuable spin-labeling reagent.[1][2] Its utility in labeling biomolecules like RNA for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy makes it a significant tool in biochemical and structural biology research.[2] The molecule combines the stable free radical properties of the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) moiety with the reactive isocyanate group (-N=C=O). This isocyanate group readily reacts with nucleophiles such as primary amines and alcohols, enabling covalent attachment to target molecules. However, this reactivity, along with the inherent hazards of the TEMPO core, necessitates stringent safety and handling protocols.

This guide provides comprehensive safety information, handling procedures, and relevant chemical data for 4-Isocyanato-TEMPO to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Safety

The safety profile of 4-Isocyanato-TEMPO is derived from the hazards associated with both the TEMPO radical and the isocyanate functional group. The parent compound, TEMPO, is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][5][6] Isocyanates as a class are known respiratory and skin sensitizers.[7] Therefore, 4-Isocyanato-TEMPO must be handled with extreme caution.

GHS Classification (Inferred from TEMPO and Isocyanate Hazards)

-

Respiratory Sensitization: Potential hazard due to the isocyanate group.[7]

-

Skin Sensitization: Potential hazard due to the isocyanate group.[7]

-

Aquatic Hazard (Long-term): Category 3, Harmful to aquatic life with long lasting effects.[3][4]

Hazard and Precautionary Statements:

| Code | Statement | Source |

| H314 | Causes severe skin burns and eye damage. | [3][4] |

| H412 | Harmful to aquatic life with long lasting effects. | [3][4] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3][5] |

| P273 | Avoid release to the environment. | [3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [3][8] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3][8] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [3][8] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [3][8] |

| P405 | Store locked up. | [3][8] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Physical and Chemical Properties

Quantitative data for 4-Isocyanato-TEMPO and its parent compound are summarized below. Data for the parent TEMPO radical is included for reference where specific data for the isocyanato derivative is not available.

| Property | 4-Isocyanato-TEMPO | TEMPO (Parent Compound) | Source |

| CAS Number | 88418-69-3 | 2564-83-2 | [1][3] |

| Molecular Formula | C₁₀H₁₇N₂O₂ | C₉H₁₈NO | [1][4] |

| Molecular Weight | 197.25 g/mol | 156.25 g/mol | [1][4] |

| Appearance | Crystalline solid | Red-orange crystalline solid | [2][8] |

| Purity | >85% | >95% | [2][6] |

| Melting Point | Not available | 36 - 40 °C | [6][8] |

| Flash Point | Not available | 67 °C (closed cup) | [6][8] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | Water: 11.6 g/L at 20 °C | [2][8] |

| Vapor Pressure | Not available | 0.4 hPa at 20 °C | [8] |

| Partition Coefficient (log Pow) | Not available | 2.5 at 25 °C | [3][8] |

Experimental Protocols and Handling

4.1 Personal Protective Equipment (PPE)

Due to the corrosive nature of the TEMPO moiety and the sensitizing potential of the isocyanate group, a comprehensive PPE strategy is mandatory.

-

Hand Protection : Wear chemically resistant, impervious gloves such as nitrile rubber. Thin latex gloves are not suitable.[7]

-

Eye/Face Protection : Use tight-sealing safety goggles and a face shield.

-

Skin and Body Protection : Wear flame-retardant, antistatic protective clothing.[3] A lab coat is essential, and for larger quantities, a chemical-resistant apron or suit may be necessary.

-